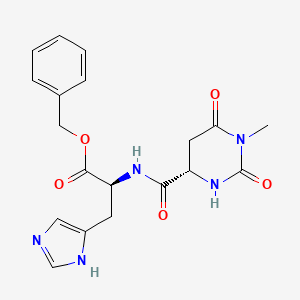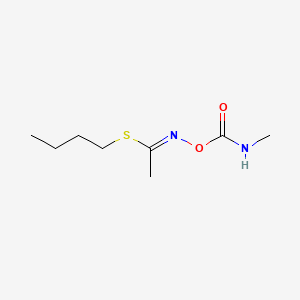
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a chemical compound known for its use as an insecticide. It is an oxime carbamate insecticide that controls a broad spectrum of arthropods such as spiders, ticks, moths, flies, beetles, aphids, leafhoppers, and spider mites . This compound is highly effective in agricultural settings, particularly for protecting crops from various pests.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves the reaction of butyl isocyanate with methylamine to form the intermediate butyl N-methylcarbamate. This intermediate is then reacted with ethanimidothioic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of active ingredients and impurities .
Análisis De Reacciones Químicas
Types of Reactions
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thioester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted carbamates. These products have different applications depending on their chemical properties and reactivity .
Aplicaciones Científicas De Investigación
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of oxime carbamates and their derivatives.
Biology: The compound is used in studies related to insect physiology and the development of insecticides.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for certain medical conditions.
Industry: It is widely used in the agricultural industry as an effective insecticide to protect crops from pests
Mecanismo De Acción
The mechanism of action of Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and synaptic function .
Comparación Con Compuestos Similares
Similar Compounds
Methomyl: An oxime carbamate insecticide with similar chemical structure and mode of action.
Carbaryl: Another carbamate insecticide that inhibits acetylcholinesterase but has different chemical properties.
Aldicarb: A highly toxic carbamate insecticide with a broader spectrum of activity.
Uniqueness
Butyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its selective toxicity towards insects and relatively lower toxicity to non-target organisms make it a preferred choice in agricultural applications .
Propiedades
Número CAS |
17564-99-7 |
|---|---|
Fórmula molecular |
C8H16N2O2S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
butyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C8H16N2O2S/c1-4-5-6-13-7(2)10-12-8(11)9-3/h4-6H2,1-3H3,(H,9,11)/b10-7+ |
Clave InChI |
KNXRVCYGOBGOPX-JXMROGBWSA-N |
SMILES isomérico |
CCCCS/C(=N/OC(=O)NC)/C |
SMILES canónico |
CCCCSC(=NOC(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


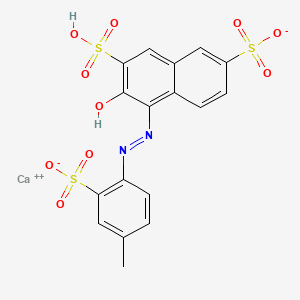
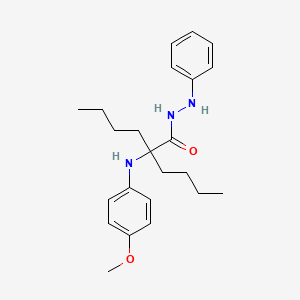
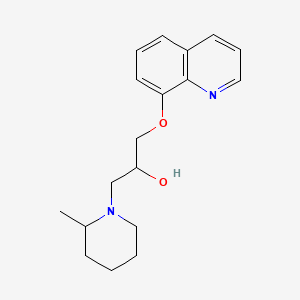
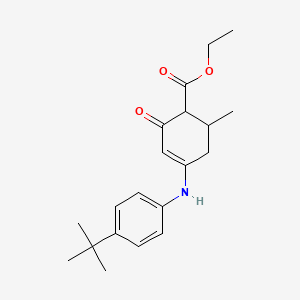
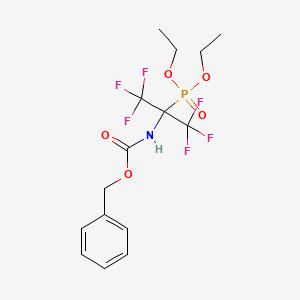
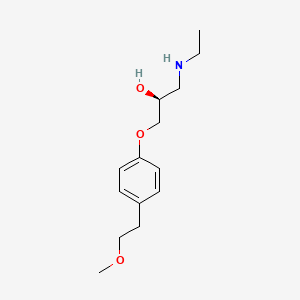

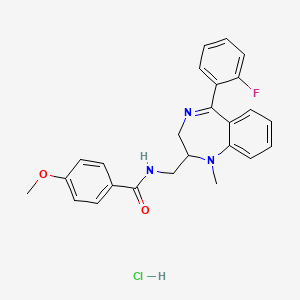
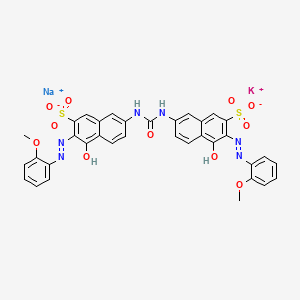
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)

